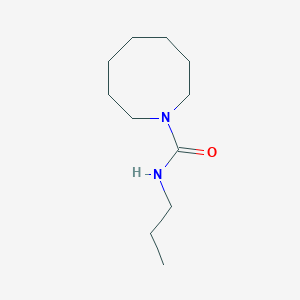
N-propylazocane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propylazocane-1-carboxamide, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a new class of painkillers. PZM21 has shown promising results in preclinical studies and has been found to be effective in treating chronic pain without the side effects associated with opioids.
Wirkmechanismus
N-propylazocane-1-carboxamide works by targeting the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, N-propylazocane-1-carboxamide does not activate the receptor in a way that leads to addiction and respiratory depression. Instead, N-propylazocane-1-carboxamide activates a different signaling pathway that produces pain relief without the negative side effects.
Biochemical and Physiological Effects:
N-propylazocane-1-carboxamide has been found to produce pain relief in animal models of chronic pain and neuropathic pain. It has also been found to produce fewer side effects than traditional opioids, such as respiratory depression, constipation, and addiction. N-propylazocane-1-carboxamide has a longer duration of action than morphine, which means that it may be effective in treating chronic pain with fewer doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-propylazocane-1-carboxamide is that it has shown promising results in preclinical studies as a new class of painkillers. Another advantage is that it produces fewer side effects than traditional opioids, which means that it may be safer for long-term use. One limitation of N-propylazocane-1-carboxamide is that it is still in the early stages of development and has not yet been tested in humans. Another limitation is that it may be difficult to synthesize on a large scale.
Zukünftige Richtungen
There are several future directions for research on N-propylazocane-1-carboxamide. One direction is to test its efficacy and safety in human clinical trials. Another direction is to study its mechanism of action in more detail to better understand how it produces pain relief without the negative side effects of traditional opioids. Additionally, researchers may investigate the potential of N-propylazocane-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Overall, N-propylazocane-1-carboxamide has the potential to be a game-changer in the field of pain management, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of N-propylazocane-1-carboxamide involves several steps, starting with the conversion of 2,6-dimethylpiperidine to 2,6-dimethylpiperidin-1-yl-acetamide. This intermediate is then reacted with 2-chloro-1-(4-nitrophenyl)ethanone to form the key intermediate 2,6-dimethyl-N-(4-nitrophenyl)-1-(2-oxoethyl)piperidine-1-carboxamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-propylazocane-1-carboxamide has been the subject of extensive scientific research due to its potential as a new class of painkillers. Preclinical studies have shown that N-propylazocane-1-carboxamide is effective in treating chronic pain without the side effects associated with opioids, such as addiction and respiratory depression. N-propylazocane-1-carboxamide has also been found to be effective in treating neuropathic pain, which is often resistant to traditional painkillers.
Eigenschaften
IUPAC Name |
N-propylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-8-12-11(14)13-9-6-4-3-5-7-10-13/h2-10H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSXIHQDJFLQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylazocane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)


